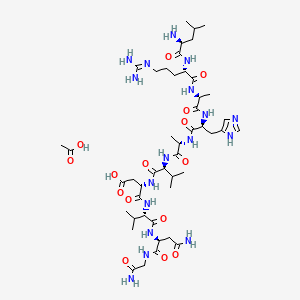![molecular formula C30H18N4O2 B14757282 18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene CAS No. 241-80-5](/img/structure/B14757282.png)
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,36-dioxa-4,14,22,32-tetrazanonacyclo[1915003,1905,1707,1508,13023,35025,33It is widely used as a violet pigment in various applications due to its excellent color strength, stability, and resistance to solvents and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the dioxazine ring structure .
Industrial Production Methods
In industrial settings, the production of Pigment Violet 23 involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the pigment. The final product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the desired pigment quality .
Chemical Reactions Analysis
Types of Reactions
Pigment Violet 23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic structure of the pigment, affecting its color properties.
Substitution: Substitution reactions involving the replacement of functional groups can alter the chemical and physical properties of the pigment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pigment Violet 23 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and stability
Mechanism of Action
The mechanism of action of Pigment Violet 23 involves its interaction with light and other molecules. The dioxazine ring structure allows for strong absorption of visible light, resulting in its characteristic violet color. The compound’s stability and resistance to chemical degradation are attributed to its rigid molecular structure and the presence of electron-withdrawing groups .
Comparison with Similar Compounds
Similar Compounds
Pigment Violet 27: Another dioxazine-based pigment with similar color properties but different chemical stability.
Pigment Violet 29: Known for its high heat stability and resistance to solvents, making it suitable for high-performance applications.
Pigment Violet 19: A quinacridone-based pigment with excellent lightfastness and weather resistance.
Uniqueness
Pigment Violet 23 stands out due to its exceptional color strength, stability, and versatility in various applications. Its unique dioxazine ring structure provides superior resistance to solvents, chemicals, and environmental factors, making it a preferred choice in many industries .
Properties
CAS No. |
241-80-5 |
|---|---|
Molecular Formula |
C30H18N4O2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene |
InChI |
InChI=1S/C30H18N4O2/c1-3-7-19-15(5-1)17-9-23-27(11-21(17)31-19)35-29-14-26-30(13-25(29)33-23)36-28-12-22-18(10-24(28)34-26)16-6-2-4-8-20(16)32-22/h1-14,31-34H |
InChI Key |
HPRQSUXCCOBYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)OC5=CC6=C(C=C5N4)OC7=C(N6)C=C8C9=CC=CC=C9NC8=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




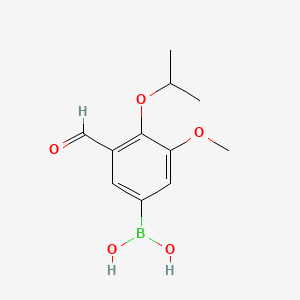
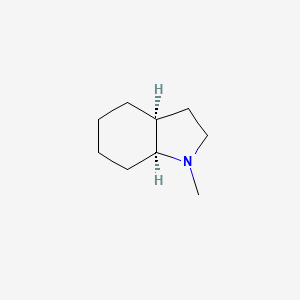
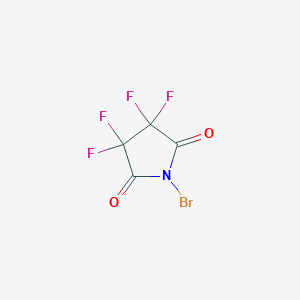

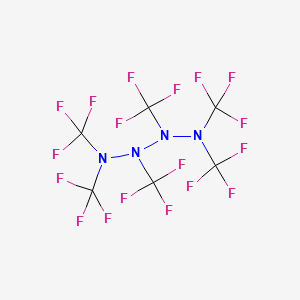
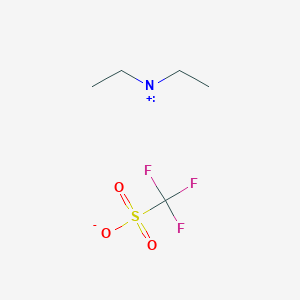
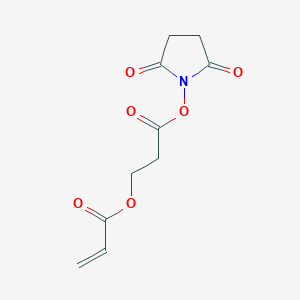
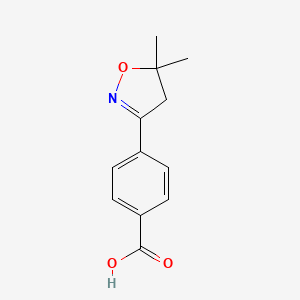

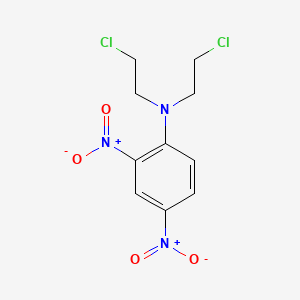
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
